molecular formula C10H10N2O4 B1346506 N-(3-nitrophenyl)-3-oxobutanamide CAS No. 25233-49-2

N-(3-nitrophenyl)-3-oxobutanamide

Cat. No. B1346506
CAS RN: 25233-49-2
M. Wt: 222.2 g/mol
InChI Key: KQAQKCOLRNMYFK-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-3-oxobutanamide” is an organic compound that contains a nitro functional group (−NO2) and an amide functional group. The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally . The compound has a linear formula of C13H10N2O4, a CAS number of 27693-70-5, and a molecular weight of 258.236 .


Synthesis Analysis

The synthesis of compounds similar to “N-(3-nitrophenyl)-3-oxobutanamide” has been reported in the literature. For instance, the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide in refluxing ethanol in the presence of piperidine as a basic catalyst resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .


Molecular Structure Analysis

The molecular structure of “N-(3-nitrophenyl)-3-oxobutanamide” was determined by single-crystal X-ray diffraction analysis . The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-nitrophenyl)-3-oxobutanamide” or similar compounds have been studied. For example, tris(3-nitrophenyl) phosphine, a flame retardant containing phosphorus and nitro group, was synthesized and used to flame-retardant acrylonitrile–butadiene–styrene (ABS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-nitrophenyl)-3-oxobutanamide” include a molecular weight of 258.24 g/mol . The compound has a linear formula of C13H10N2O4 .

Scientific Research Applications

1. Thermophysical Property Analysis

  • Methods of Application : The NIST ThermoData Engine software package is used to generate the data through dynamic data analysis .
  • Results : The data includes properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of phase transition, heat capacity at constant pressure, viscosity, and thermal conductivity .

2. Nonlinear Optical Properties

  • Methods of Application : The crystals are grown using a slow evaporation solution growth technique at room temperature .
  • Results : The first-order hyperpolarizability (β) of the crystal, which reveals its microscopic nonlinear optical properties, was evaluated using the density functional theory (DFT) quantum chemical calculations .

3. Synthesis and Theoretical Investigations

  • Application Summary : N-(3-nitrophenyl)-3-oxobutanamide is used in the synthesis and theoretical investigations of various compounds. The compound’s properties are studied using quantum chemical calculations and density functional theory (DFT) .
  • Methods of Application : The compound is synthesized and its properties are studied using Fourier transform infrared (FT-IR) spectroscopic studies .
  • Results : The study reveals the microscopic nonlinear optical properties of the compound .

4. Crystal Structure Analysis

  • Application Summary : N-(3-nitrophenyl)-3-oxobutanamide is used in the synthesis and characterization of various compounds. Its crystal structure is determined by single-crystal X-ray diffraction analysis .
  • Methods of Application : The compound is synthesized and its crystal structure is determined using single-crystal X-ray diffraction and density functional theory (DFT) simulations .
  • Results : The compound crystallizes in the monoclinic space group P21/n with unit cell dimensions: a = 6.7810 (5) Å, b = 23.0913 (15) Å, c = 8.2079 (5) Å, V = 1282.76 (15) Å3, Z = 4 .

Future Directions

The development of new leads in drug-discovery programmes is often initiated by the synthesis of novel molecules that display excellent and a wide array of biological profiles because of the presence of some critical structural features in them . Therefore, the synthesis and study of “N-(3-nitrophenyl)-3-oxobutanamide” and similar compounds could be of interest in the future.

properties

IUPAC Name

N-(3-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAQKCOLRNMYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304480
Record name N-(3-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-3-oxobutanamide

CAS RN

25233-49-2
Record name 25233-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mo, Z Yang, J Xu - European Journal of Organic Chemistry, 2014 - Wiley Online Library
An economical, practical, and green protocol with which to synthesize 3‐alkylideneoxindoles from α‐diazo‐β‐ketoanilides has been developed. The approach employs inexpensive Cu(…
F Meng, S Cheng, H Ding, S Liu, Y Liu… - Journal of Medicinal …, 2015 - ACS Publications
Histone methyltransferases are involved in various biological functions, and these methylation regulating enzymes’ abnormal expression or activity has been noted in several human …
Number of citations: 59 pubs.acs.org

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